1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine
Overview
Description
1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Mechanism Studies
Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates
A study by Castro et al. (1999) investigated the kinetics of reactions involving secondary alicyclic amines, including piperidine derivatives, and their reactivity towards phenyl 4-nitrophenyl thionocarbonates. The study provides insights into the rate-determining steps and the formation of intermediates in these reactions.
Conformational Analysis of Hindered Piperidines
Thangamani et al. (2010) conducted a study on t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones and their N-nitroso derivatives, which include structural elements similar to 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine. They utilized high-resolution NMR techniques to determine the preferred conformations, revealing insights into the structural behavior of such compounds (Thangamani, Jayabharathi, & Manimekalai, 2010).
Reactivity with Dehydrogenations
The study by Möhrle and Mehrens (1998) examined the reactivity of nitrophenyl-substituted cyclic amines, including piperidine derivatives, in dehydrogenation reactions. Their work highlights the influence of different substituents on the reaction pathways and products (Möhrle & Mehrens, 1998).
Effect of Substituents on Reaction Rates and Mechanisms
Research by Um et al. (2005) investigated the influence of different substituents, including nitrophenyl groups, on the reaction rates and mechanisms of aminolysis involving piperidine. This study is relevant for understanding how structural variations in compounds like this compound affect their chemical behavior (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005).
Synthesis and Structural Studies
Synthesis of Piperidine Derivatives
Johnson et al. (2002) presented methods for the enantioselective synthesis of substituted piperidines, which are structurally related to this compound. This research offers valuable methodologies for the synthesis of complex piperidine derivatives with potential application in various fields (Johnson, Jang, Slafer, Curtis, & Beak, 2002).
Crystal Structure Analysis
Kumar et al. (2020) studied the crystal structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a compound closely related to the chemical . Their research, which included single crystal X-ray diffraction and DFT studies, is significant for understanding the structural properties of similar piperidine derivatives (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-22(24)19-9-5-4-8-17(19)14-20-18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,20H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHVMGXLUWONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98754-28-0 | |
Record name | 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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